1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea
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Description
1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EFU or JNJ-7706621 and is a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a protein that plays a crucial role in regulating the cell cycle and is therefore an important target for cancer research. In
Scientific Research Applications
Crystal Structure Analysis
Research has highlighted the importance of structural analysis in understanding the biological activity of compounds. For instance, the crystal structure of a similar compound shows that the planar indole component is twisted at an angle with respect to the rest of the molecule, indicating the potential for biological activity due to its structural configuration (S. M. Saharin et al., 2008).
Antitumor Activities
Compounds structurally related to "1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea" have been synthesized and characterized, showing potential antitumor activities. The antitumor activity was analyzed by MTT assay, suggesting the relevance of these compounds in cancer research and therapy (Ch Hu et al., 2018).
Chemical Synthesis Methods
Innovative synthesis methods have been developed to create ureas and related compounds efficiently. For example, a study demonstrates a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly approach (Kishore Thalluri et al., 2014).
Pharmacology
Research into the pharmacological applications of related compounds includes the exploration of their potential as serotonin 5-HT2 antagonists, providing insights into their use in treating neurological and psychiatric disorders (J. Perregaard et al., 1992).
Material Science
In material science, urea-doped compounds have been investigated for their application in polymer solar cells, demonstrating the role of urea in enhancing the efficiency of these renewable energy devices (Zongtao Wang et al., 2018).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-2-21-11-15(14-8-3-4-9-16(14)21)20-17(22)19-13-7-5-6-12(18)10-13/h3-11H,2H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXLAJSNOCLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea |
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